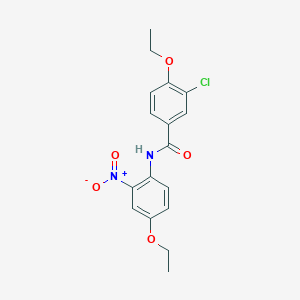
3-chloro-4-ethoxy-N-(4-ethoxy-2-nitrophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-4-ethoxy-N-(4-ethoxy-2-nitrophenyl)benzamide is a chemical compound with the molecular formula C17H17ClN2O5 and a molecular weight of 364.78 g/mol . This compound is characterized by the presence of chloro, ethoxy, and nitrophenyl groups attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-chloro-4-ethoxy-N-(4-ethoxy-2-nitrophenyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-4-ethoxybenzoic acid and 4-ethoxy-2-nitroaniline.
Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine.
Synthetic Route: The synthetic route involves the formation of an amide bond between the carboxylic acid group of 3-chloro-4-ethoxybenzoic acid and the amine group of 4-ethoxy-2-nitroaniline.
Chemical Reactions Analysis
3-chloro-4-ethoxy-N-(4-ethoxy-2-nitrophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro group, converting it to an amine group under suitable conditions using reagents like hydrogen gas and palladium on carbon (Pd/C).
Scientific Research Applications
3-chloro-4-ethoxy-N-(4-ethoxy-2-nitrophenyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-chloro-4-ethoxy-N-(4-ethoxy-2-nitrophenyl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
3-chloro-4-ethoxy-N-(4-ethoxy-2-nitrophenyl)benzamide can be compared with similar compounds such as:
3-chloro-4-ethoxy-N-{4-methoxy-2-nitrophenyl}benzamide: This compound has a methoxy group instead of an ethoxy group, which may alter its chemical properties and reactivity.
3-chloro-4-methoxy-N-{4-ethoxy-2-nitrophenyl}benzamide: Here, the ethoxy group is replaced by a methoxy group, potentially affecting its biological activity.
4-ethoxy-N-{4-ethoxy-2-nitrophenyl}benzamide: The absence of the chloro group in this compound can lead to different chemical and biological properties.
Properties
Molecular Formula |
C17H17ClN2O5 |
|---|---|
Molecular Weight |
364.8g/mol |
IUPAC Name |
3-chloro-4-ethoxy-N-(4-ethoxy-2-nitrophenyl)benzamide |
InChI |
InChI=1S/C17H17ClN2O5/c1-3-24-12-6-7-14(15(10-12)20(22)23)19-17(21)11-5-8-16(25-4-2)13(18)9-11/h5-10H,3-4H2,1-2H3,(H,19,21) |
InChI Key |
WWSFOMCHRABEDX-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C=C2)OCC)Cl)[N+](=O)[O-] |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C=C2)OCC)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















